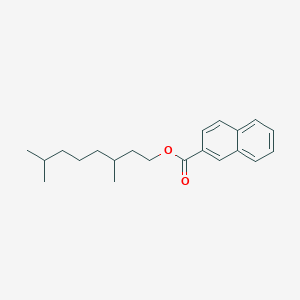
2,2,6,6-Tetramethyl-1-phosphanylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-1-phosphanylpiperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of a phosphanyl group attached to the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable phosphanylating agent. One common method involves the use of chlorophosphines under controlled conditions to introduce the phosphanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to optimize the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,2,6,6-Tetramethyl-1-phosphanylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted piperidines depending on the nucleophile used.
科学研究应用
2,2,6,6-Tetramethyl-1-phosphanylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine involves its interaction with molecular targets through the phosphanyl group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the methyl groups can also affect the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
N,N-Diisopropylethylamine: Another hindered amine, but with different steric and electronic properties.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethyl-1-phosphanylpiperidine is unique due to the presence of the phosphanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in coordination chemistry and organic synthesis.
属性
CAS 编号 |
93583-24-5 |
|---|---|
分子式 |
C9H20NP |
分子量 |
173.24 g/mol |
IUPAC 名称 |
(2,2,6,6-tetramethylpiperidin-1-yl)phosphane |
InChI |
InChI=1S/C9H20NP/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7,11H2,1-4H3 |
InChI 键 |
UKRCFCMUUSPAHH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(N1P)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
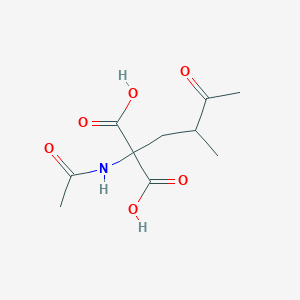
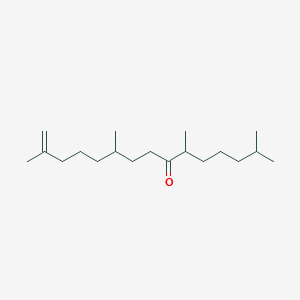
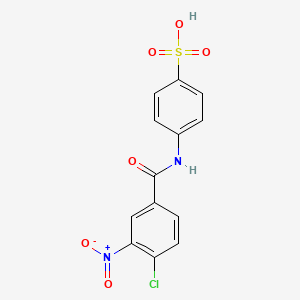
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
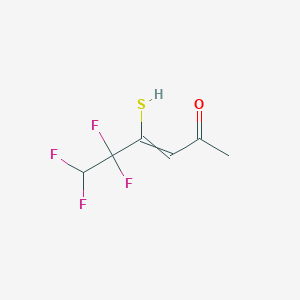
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
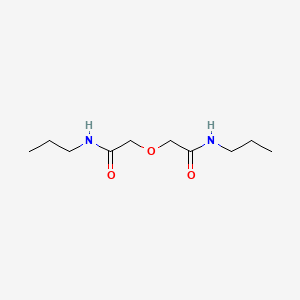
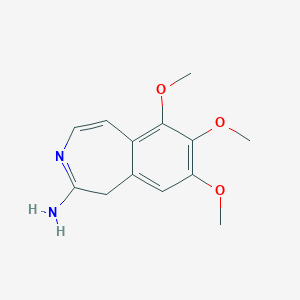
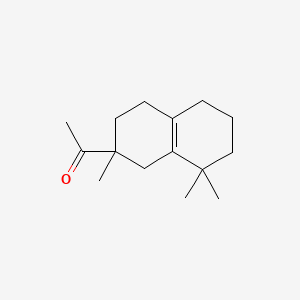
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
